molecular formula C13H11ClF3N B1349995 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride CAS No. 811842-42-9

3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride

Cat. No.: B1349995
CAS No.: 811842-42-9
M. Wt: 273.68 g/mol
InChI Key: VQSYGRWBFWQJIS-UHFFFAOYSA-N
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Description

3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, with an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride typically involves the introduction of a trifluoromethyl group into a biphenyl structure followed by amination. One common method is the trifluoromethylation of biphenyl derivatives using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst. The amine group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and conditions required. The process is optimized for yield and purity, often involving multiple purification steps to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming various oxidized derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups, such as hydroxylamines.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions for substitution reactions often involve strong nucleophiles and appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce hydroxylamines.

Scientific Research Applications

3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its unique properties.

Mechanism of Action

The mechanism of action of 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-amine hydrochloride
  • 3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine hydrochloride

Comparison: Compared to its analogs, 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride is unique due to the position of the amine group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group imparts similar properties across these compounds, such as increased lipophilicity and metabolic stability, but the exact position of the functional groups can lead to different interactions and applications.

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N.ClH/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(17)8-10;/h1-8H,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSYGRWBFWQJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375332
Record name 3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811842-42-9
Record name 3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 811842-42-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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